2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide features a fused pyrrolotriazole-dione core substituted with a 4-isopropylphenyl group at position 5 and an acetamide moiety linked to a 2-fluorophenyl ring. Its synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous compounds in the evidence .
Properties
IUPAC Name |
2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-12(2)13-7-9-14(10-8-13)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-16-6-4-3-5-15(16)22/h3-10,12,18-19H,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMPAPMIXZUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isopropylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to attach the isopropylphenyl group to the core structure.
Attachment of the fluorophenylacetamide moiety: This can be done through amide bond formation reactions using reagents like carbodiimides or other coupling agents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has garnered interest for its potential as a therapeutic agent. The unique structural features of the pyrrolo[3,4-d][1,2,3]triazole core suggest that it may interact with specific biological targets involved in disease processes. Research indicates that similar compounds exhibit:
- Antitumor Activity : Studies have shown that pyrrolotriazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyrrolo-triazole framework enhances these anticancer properties through interactions with cellular targets that regulate proliferation and survival pathways.
- Antimicrobial Properties : The compound demonstrates antibacterial activity against various strains of bacteria. Its efficacy is influenced by the fluorophenyl group, which enhances interaction with bacterial cell membranes.
Chemical Biology
Biological Probes
In chemical biology, this compound can serve as a probe to study biological pathways and molecular interactions. Its ability to bind to specific enzymes or receptors allows researchers to explore cellular mechanisms and signaling pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies.
Materials Science
Development of New Materials
The structural properties of this compound may make it suitable for use in developing new materials with specific electronic or optical properties. Pyrrolotriazoles have been investigated for their potential in creating advanced materials due to their unique electronic configurations and stability.
Synthetic Routes
The synthesis of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions:
- Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core : Achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Introduction of Isopropylphenyl Groups : This step often utilizes Friedel-Crafts reactions for alkylation or acylation.
- Acetylation : The final step involves acetylation of the amine group to form the acetamide moiety.
Case Studies and Research Findings
Research on similar compounds has provided insights into the biological activity and therapeutic potential of pyrrolotriazoles:
- A study published in Molecules highlighted the synthesis and evaluation of various pyrrolotriazole derivatives for their antitumor activity. The findings indicated that modifications in substitution patterns significantly impacted biological activity and selectivity against cancer cell lines .
- Another investigation focused on the antimicrobial properties of pyrrolotriazole derivatives against resistant bacterial strains. Results demonstrated promising activity correlating with structural variations .
Mechanism of Action
The mechanism of action of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP estimated using SwissADME-like tools ().
Triazole-Containing Derivatives
Compounds like S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol () share a triazole core but lack the fused pyrrolo-dione system. Key differences include:
- Biological activity : The triazole-thiol derivatives in showed moderate antimicrobial activity, while the target compound’s fused system may confer stronger binding to enzymatic pockets (e.g., kinases) due to rigidity and planar geometry .
- ADME properties : The thiol group in triazole-thiols improves solubility but increases metabolic instability compared to the acetamide-linked fluorophenyl group in the target compound .
Heterocyclic Fused Systems
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo-thiazolo-pyrimidine () and pyrazolo[3,4-d]pyrimidine-chromenone hybrids () highlight the impact of fused rings:
- However, their larger size may limit bioavailability compared to the target compound’s compact structure.
- Pyrazolo-pyrimidine-chromenones (): These hybrids demonstrate kinase inhibitory activity, suggesting the target compound’s pyrrolotriazole core could be optimized for similar targets by modifying substituents .
Table 2: Pharmacological Potential of Fused Heterocycles
| Compound Type | Target Likelihood | Key Substituent Influence |
|---|---|---|
| Target compound | Kinases, antimicrobial targets | 2-fluorophenyl enhances selectivity |
| Pyrrolo-thiazolo-pyrimidines | DNA-intercalating agents | Methoxyphenyl improves solubility |
| Pyrazolo-pyrimidine-chromenones | Kinase inhibitors | Chromenone moiety aids ATP binding |
Pharmacological Profile vs. Structural Similarity
emphasizes that even minor structural changes in alkaloids and terpenoids lead to divergent activities. For example:
- Unlike Celecoxib-like triazolothiadiazines (), the target compound lacks a sulfonamide group, which is critical for cyclooxygenase inhibition. This suggests a different mechanistic pathway, possibly targeting non-inflammatory pathways .
Biological Activity
The compound 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide (CAS Number: 1007933-63-2) is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C21H21N5O3
- Molecular Weight : 391.4 g/mol
- Functional Groups : It contains a pyrrolo[3,4-d][1,2,3]triazole core coupled with an acetamide group and various aromatic substituents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves:
- Targeting Enzymes and Receptors : The compound likely binds to critical enzymes or receptors involved in various biochemical pathways.
- Modulation of Biological Pathways : This binding can lead to alterations in cellular processes such as apoptosis, proliferation, and metabolic functions.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Antiparasitic Activity :
-
Anticancer Potential :
- The structural motifs present in this compound may confer anticancer properties. Compounds with similar frameworks have been reported to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell growth.
-
Antimicrobial Properties :
- Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
